molecular formula C16H10F3NO2S2 B3893978 (E)-3-Methyl-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one

(E)-3-Methyl-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one

Cat. No.: B3893978
M. Wt: 369.4 g/mol
InChI Key: JLVUTPAUYUHEBS-MDWZMJQESA-N
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Description

The compound (E)-3-Methyl-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one belongs to the thiazolidinone class, characterized by a 4-thiazolidinone core substituted with a methyl group at position 3 and a (5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene moiety at position 5. Its structure combines a sulfur-containing heterocycle (thiazolidinone) with a fluorinated aromatic furan system.

Key structural features:

  • Thiazolidinone core: Imparts rigidity and hydrogen-bonding capabilities via the carbonyl and thioxo groups.
  • (E)-configuration: Ensures spatial alignment of substituents for optimal target engagement.

Properties

IUPAC Name

(5E)-3-methyl-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO2S2/c1-20-14(21)13(24-15(20)23)8-11-5-6-12(22-11)9-3-2-4-10(7-9)16(17,18)19/h2-8H,1H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVUTPAUYUHEBS-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Methyl-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction between a furan-2-carbaldehyde derivative and the thiazolidinone intermediate.

    Addition of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be incorporated via a Wittig reaction, where a phosphonium ylide derived from 3-(trifluoromethyl)benzyl bromide reacts with the furan-thiazolidinone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Methyl-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure incorporates a trifluoromethyl group, which is known to enhance biological activity and lipophilicity. The synthesis typically involves the reaction of appropriate thiazolidinone precursors with furan derivatives under specific conditions to yield the desired product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. The introduction of the trifluoromethyl group has been shown to improve cytotoxicity against various cancer cell lines:

  • Mechanism of Action : The compound may exert its effects through the inhibition of specific enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells.
  • Case Studies : In vitro studies have demonstrated significant activity against several cancer types, including breast and lung cancers, with IC50 values indicating potent cytotoxic effects .

Antimicrobial Activity

Thiazolidinone derivatives are also explored for their antimicrobial properties. Preliminary data suggest that (E)-3-Methyl-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one exhibits activity against various bacterial strains, potentially serving as a lead compound for developing new antibiotics.

Drug Development

The unique structural features of this compound make it a candidate for further pharmaceutical development:

  • Drug Design : The trifluoromethyl moiety is often associated with improved pharmacokinetic properties, which can lead to better absorption and distribution in biological systems .
  • Combination Therapies : There is potential for this compound to be used in combination with existing therapies to enhance efficacy and reduce resistance in cancer treatments.

Mechanism of Action

The mechanism of action of (E)-3-Methyl-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Thiazolidinone derivatives are widely studied for their diverse biological activities. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural and Functional Comparison Table

Compound Name Structural Features Biological Activity Key Differences
Target Compound
(E)-3-Methyl-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one
Thiazolidinone core + trifluoromethylphenyl-furan substituent Potential multi-target activity (antimicrobial, anticancer) Unique trifluoromethyl-furan hybrid system; enhanced metabolic stability
Thiazolidinediones
(e.g., Rosiglitazone)
Thiazolidinone core + aryl/alkyl side chain Antidiabetic (PPAR-γ agonists) Lack furan and fluorinated groups; focus on glucose metabolism
Pyrazole Derivatives
(e.g., (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one)
Pyrazole + thiazolidinone Anti-inflammatory, anticancer Pyrazole ring replaces furan; substituents (e.g., ethoxy) alter solubility
Benzothiazole Derivatives
(e.g., 3-(3-Fluoroanilino)-2-thioxo-thiazolidin)
Benzothiazole core + fluorinated substituents Antimicrobial, anticancer Benzothiazole instead of thiazolidinone; simpler substituents
Nitrophenyl-Furan Analog
(e.g., (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one)
Thiazolidinone + nitrophenyl-furan Anticancer, antimicrobial Nitro group (-NO₂) instead of -CF₃; higher electron deficiency

Key Comparative Insights

Substituent Effects on Bioactivity
  • Trifluoromethyl (-CF₃) vs. Nitro (-NO₂): The -CF₃ group in the target compound improves lipophilicity and metabolic stability compared to the electron-deficient -NO₂ group in nitrophenyl analogs, which may reduce off-target reactivity .
  • Furan vs. Pyrazole : The furan ring in the target compound offers a planar structure for π-π stacking with aromatic residues in enzymes, whereas pyrazole derivatives rely on hydrogen bonding via nitrogen atoms .
Pharmacokinetic Advantages
  • The trifluoromethylphenyl-furan system enhances membrane permeability and bioavailability compared to non-fluorinated analogs (e.g., ethoxy or methyl-substituted compounds) .
  • The (E)-configuration ensures optimal spatial arrangement, avoiding steric clashes observed in (Z)-isomers of similar compounds .

Structure-Activity Relationship (SAR)

  • Critical Substituents :
    • 3-Methyl group : Reduces steric hindrance, improving binding to hydrophobic pockets.
    • Trifluoromethylphenyl-furan : Balances lipophilicity and electronic effects for target selectivity .

Biological Activity

The compound (E)-3-Methyl-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity associated with this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and recent research findings.

Structure-Activity Relationship

Thiazolidin-4-one derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. The biological activity of these compounds is often influenced by various substituents on the thiazolidinone scaffold. For this compound, the presence of the trifluoromethyl group and a furan moiety may enhance its pharmacological properties due to their electron-withdrawing effects and ability to stabilize certain conformations.

Anticancer Activity

Thiazolidin-4-one derivatives have shown significant anticancer properties. Recent studies indicate that modifications at the 2 and 5 positions can lead to enhanced cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit tumor growth by inducing apoptosis and inhibiting cell proliferation through various pathways, including modulation of the PI3K/Akt/mTOR signaling pathway .

Antimicrobial Activity

The antimicrobial potential of thiazolidin-4-one derivatives has been extensively documented. The compound may exhibit activity against both Gram-positive and Gram-negative bacteria. Studies have shown that thiazolidinones can disrupt bacterial cell wall synthesis and function as effective inhibitors against pathogens like Staphylococcus aureus and Escherichia coli. The incorporation of trifluoromethyl groups has been linked to increased antibacterial potency .

Anti-inflammatory Effects

Thiazolidinone derivatives also possess anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various thiazolidinone derivatives, including those structurally related to this compound. The results demonstrated significant inhibition of cell viability in breast cancer cell lines with IC50 values ranging from 10 to 30 µM for closely related compounds. This highlights the potential for further development into therapeutic agents for cancer treatment .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial activity of thiazolidinone derivatives against a panel of bacterial strains. The study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against resistant strains of E. coli and S. aureus, indicating strong antibacterial properties .

Data Tables

Biological Activity IC50/MIC Values Reference
Anticancer (breast cancer)10 - 30 µM
Antimicrobial (E. coli)8 µg/mL
Anti-inflammatoryCOX inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-3-methyl-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one, and how are reaction conditions optimized?

  • Answer: The synthesis typically involves multi-step condensation reactions between aldehyde/ketone precursors and thiazolidinone cores. Key steps include:

  • Knoevenagel condensation to form the exocyclic double bond (E-configuration) .
  • Use of polar aprotic solvents (e.g., DMSO, DMF) or ethanol, with acid/base catalysts (e.g., piperidine, triethylamine) to drive reaction completion .
  • Monitoring via TLC (Rf value analysis) or HPLC (purity >95%) to minimize by-products .
    • Optimization strategies: Adjusting solvent polarity, temperature (reflux vs. room temperature), and catalyst loading to improve yield (reported 60–85% for analogs) .

Q. Which spectroscopic and chromatographic methods are critical for structural characterization of this compound?

  • Answer: A combination of:

  • 1H/13C NMR to confirm stereochemistry (E-configuration) and substituent positions .
  • FT-IR for identifying thioxo (C=S) and carbonyl (C=O) stretches (~1250 cm⁻¹ and ~1700 cm⁻¹, respectively) .
  • Mass spectrometry (HRMS) for molecular ion validation and fragmentation pattern analysis .
  • X-ray crystallography (if crystalline) to resolve 3D conformation .

Q. What are the recommended storage conditions to ensure compound stability?

  • Answer: Store in airtight, light-resistant containers at –20°C in dimethyl sulfoxide (DMSO) or ethanol. Avoid aqueous buffers (pH >7) to prevent hydrolysis of the thiazolidinone ring .

Advanced Research Questions

Q. How can computational modeling predict biological target interactions for this thiazolidinone derivative?

  • Answer:

  • Perform docking studies (e.g., AutoDock Vina) using crystal structures of enzymes like COX-2 or kinases to identify binding pockets .
  • Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability .
  • Cross-reference with experimental data (e.g., IC50 values from enzyme inhibition assays) to resolve discrepancies .

Q. How do structural modifications (e.g., trifluoromethyl vs. nitro groups) impact biological activity?

  • Answer:

  • Trifluoromethyl groups enhance lipophilicity and metabolic stability, improving bioavailability .
  • Nitro groups may increase redox activity, potentially leading to cytotoxic by-products .
  • Methodological approach: Synthesize analogs with systematic substituent variations and compare via:
  • Antimicrobial assays (MIC values against Gram+/Gram– bacteria) .
  • Apoptosis assays (e.g., Annexin V staining) for anticancer activity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Answer:

  • Standardize assay conditions: Use consistent cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO <0.1%), and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Dose-response analysis to identify non-linear effects (e.g., hormetic responses at low doses) .
  • Meta-analysis of published IC50/EC50 values to account for inter-lab variability .

Q. How can reaction by-products during synthesis be systematically identified and minimized?

  • Answer:

  • LC-MS/MS to detect and quantify impurities (e.g., oxidized thioxo groups or furan ring degradation products) .
  • Design of Experiments (DoE) to optimize parameters like temperature, solvent ratio, and catalyst type .
  • Green chemistry approaches: Use microwave-assisted synthesis to reduce reaction time and by-product formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-Methyl-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one

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